Tetraacetyl 2,5-anhydro-D-mannitol
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Overview
Description
Tetraacetyl 2,5-anhydro-D-mannitol is an organic compound derived from 2,5-anhydro-D-mannitol It is characterized by the presence of four acetyl groups attached to the 2,5-anhydro-D-mannitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl 2,5-anhydro-D-mannitol typically involves the acetylation of 2,5-anhydro-D-mannitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups on the 2,5-anhydro-D-mannitol molecule.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraacetyl 2,5-anhydro-D-mannitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,5-anhydro-D-mannitol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,5-anhydro-D-mannitol
Oxidation: Corresponding carboxylic acids
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
Tetraacetyl 2,5-anhydro-D-mannitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-aging properties and its effects on cellular longevity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tetraacetyl 2,5-anhydro-D-mannitol involves its conversion to phosphorylated metabolites in cells. These metabolites interact with enzymes involved in carbohydrate metabolism, such as phosphofructokinase and fructose 1,6-bisphosphatase . The compound’s effects on these enzymes can lead to alterations in metabolic pathways, influencing processes like gluconeogenesis and glycolysis.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-mannitol: The parent compound, known for its anti-aging properties.
2,5-Anhydro-D-glucitol: A similar compound with different hydroxyl group arrangements.
Fructose 1,6-bisphosphate: A key intermediate in glycolysis with similar metabolic effects.
Uniqueness
Tetraacetyl 2,5-anhydro-D-mannitol is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This acetylation enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Tetraacetyl 2,5-anhydro-D-mannitol (TAM) is a derivative of 2,5-anhydro-D-mannitol (2,5-AM), a sugar alcohol that has garnered interest for its metabolic effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TAM, focusing on its metabolic regulation, effects on feeding behavior, and implications in diabetes management.
- Molecular Formula : C10H14O8
- Molecular Weight : 290.21 g/mol
- CAS Number : 65729-88-6
TAM functions primarily as a carbohydrate metabolism regulator. Its biological activity is largely attributed to its ability to inhibit gluconeogenesis and glycogenolysis in the liver. The following mechanisms have been identified:
- Inhibition of Gluconeogenesis : TAM reduces glucose production from substrates such as lactate and pyruvate by inhibiting key enzymes involved in gluconeogenesis. Studies have shown that doses ranging from 100 to 200 mg/kg can lead to significant reductions in blood glucose levels (by 17% to 58%) in various animal models, including diabetic mice and rats .
- Stimulation of Feeding Behavior : Research indicates that TAM may increase food intake by mimicking a fasting metabolic state. In rat studies, administration of TAM resulted in a dose-dependent increase in food consumption during the immediate hours post-administration . This effect is linked to changes in hepatic energy status and intracellular sodium levels, which may signal hunger .
- Effects on Lipid Metabolism : TAM has been observed to elevate plasma ketone bodies and free fatty acids while decreasing plasma glucose levels . This suggests a shift towards lipid utilization for energy, which could be beneficial in managing conditions like obesity and type 2 diabetes.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Diabetes Management : A study involving streptozotocin-induced diabetic mice demonstrated that treatment with TAM significantly reduced hyperglycemia. The compound's ability to inhibit gluconeogenesis was pivotal in restoring normal glucose levels .
- Feeding Behavior Analysis : In a controlled experiment with rats, TAM was administered prior to feeding sessions. Results indicated a marked increase in caloric intake compared to control groups receiving no treatment, suggesting its potential as an appetite stimulant .
Implications for Future Research
The biological activities of TAM highlight its potential utility in metabolic disorders, particularly diabetes and obesity management. Further investigations are warranted to explore:
- Long-term effects of TAM on metabolic health.
- Potential side effects or contraindications associated with its use.
- Mechanistic studies focusing on its interaction with specific metabolic pathways.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVQZSOYVOEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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